molecular formula C11H12ClNO3S B6579919 1-(2-chlorobenzenesulfonyl)piperidin-4-one CAS No. 911644-00-3

1-(2-chlorobenzenesulfonyl)piperidin-4-one

Cat. No.: B6579919
CAS No.: 911644-00-3
M. Wt: 273.74 g/mol
InChI Key: PYZQHBVZESJYRI-UHFFFAOYSA-N
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Description

1-(2-chlorobenzenesulfonyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-chlorobenzenesulfonyl group attached to the piperidin-4-one core imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(2-chlorobenzenesulfonyl)piperidin-4-one typically involves the reaction of piperidin-4-one with 2-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

1-(2-chlorobenzenesulfonyl)piperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-chlorobenzenesulfonyl)piperidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzenesulfonyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

1-(2-chlorobenzenesulfonyl)piperidin-4-one can be compared with other piperidine derivatives such as:

These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c12-10-3-1-2-4-11(10)17(15,16)13-7-5-9(14)6-8-13/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZQHBVZESJYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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